molecular formula C11H10FNO2 B7826181 1-(3-(3-Fluorophenyl)isoxazol-5-yl)ethanol CAS No. 889938-98-1

1-(3-(3-Fluorophenyl)isoxazol-5-yl)ethanol

Cat. No.: B7826181
CAS No.: 889938-98-1
M. Wt: 207.20 g/mol
InChI Key: ASTLODQXKPDEBN-UHFFFAOYSA-N
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Description

1-(3-(3-Fluorophenyl)isoxazol-5-yl)ethanol is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound features a fluorophenyl group attached to the isoxazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-(3-Fluorophenyl)isoxazol-5-yl)ethanol can be synthesized through various methods. One common approach involves the cyclization of an alkyne with a nitrile oxide in a (3 + 2) cycloaddition reaction. This reaction typically requires a catalyst such as copper(I) or ruthenium(II) to proceed efficiently . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Industrial Production Methods: Industrial production of this compound often employs scalable and eco-friendly synthetic routes. Metal-free synthetic methods are preferred to avoid the high costs, toxicity, and waste associated with metal-catalyzed reactions .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(3-Fluorophenyl)isoxazol-5-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 1-(3-(3-Fluorophenyl)isoxazol-5-yl)ethanone.

    Reduction: Formation of 1-(3-(3-Fluorophenyl)isoxazol-5-yl)methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(3-(3-Fluorophenyl)isoxazol-5-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(3-Fluorophenyl)isoxazol-5-yl)ethanol involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The isoxazole ring plays a crucial role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

  • 1-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanol
  • 1-(3-(4-Chlorophenyl)isoxazol-5-yl)ethanol
  • 1-(3-(4-Bromophenyl)isoxazol-5-yl)ethanol

Uniqueness: 1-(3-(3-Fluorophenyl)isoxazol-5-yl)ethanol is unique due to the position of the fluorine atom on the phenyl ring, which significantly influences its chemical reactivity and biological activity compared to its analogs .

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[3-(3-fluorophenyl)-1,2-oxazol-5-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-7(14)11-6-10(13-15-11)8-3-2-4-9(12)5-8/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTLODQXKPDEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NO1)C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628554
Record name 1-[3-(3-Fluorophenyl)-1,2-oxazol-5-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889938-98-1
Record name 3-(3-Fluorophenyl)-α-methyl-5-isoxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889938-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(3-Fluorophenyl)-1,2-oxazol-5-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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